Methyl 3-(4-acetyloxy-2,6-dimethylphenyl)-2-aminoprop-2-enoate
Description
Properties
IUPAC Name |
methyl 3-(4-acetyloxy-2,6-dimethylphenyl)-2-aminoprop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO4/c1-8-5-11(19-10(3)16)6-9(2)12(8)7-13(15)14(17)18-4/h5-7H,15H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWFDLYPGZPONMR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1C=C(C(=O)OC)N)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601138987 | |
| Record name | 2-Propenoic acid, 3-[4-(acetyloxy)-2,6-dimethylphenyl]-2-amino-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601138987 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1820748-77-3 | |
| Record name | 2-Propenoic acid, 3-[4-(acetyloxy)-2,6-dimethylphenyl]-2-amino-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1820748-77-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Propenoic acid, 3-[4-(acetyloxy)-2,6-dimethylphenyl]-2-amino-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601138987 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
Methyl 3-(4-acetyloxy-2,6-dimethylphenyl)-2-aminoprop-2-enoate, also known by its chemical formula CHNO and CAS number 1820748-77-3, is a compound that has garnered attention in various fields of biological research due to its potential pharmacological properties. This article explores its biological activity, mechanisms of action, and relevant case studies.
The compound is characterized by the following properties:
| Property | Value |
|---|---|
| Molecular Weight | 267.2347 g/mol |
| Boiling Point | 398.8 ± 42.0 °C (Predicted) |
| Density | 1.175 ± 0.06 g/cm³ (Predicted) |
| pKa | 3.75 ± 0.70 (Predicted) |
This compound exhibits its biological effects primarily through interaction with specific proteins and enzymes in the body. Notably, it has been identified as a substrate for the chymotrypsin-like elastase family member 1, which plays a role in protein hydrolysis and may influence various physiological processes .
Biological Activity
- Antioxidant Properties : Preliminary studies suggest that this compound may exhibit antioxidant activity, potentially reducing oxidative stress in cells.
- Anti-inflammatory Effects : Research indicates that this compound could modulate inflammatory pathways, although detailed mechanisms remain to be fully elucidated.
- Anticancer Potential : Some studies have explored its efficacy against cancer cell lines, suggesting that it may inhibit proliferation or induce apoptosis in certain types of cancer cells.
- Enzyme Inhibition : The compound has shown potential as an inhibitor of specific enzymes involved in metabolic pathways, which could have implications for drug development targeting metabolic disorders.
Case Study 1: Antioxidant Activity
In a study examining the antioxidant properties of various compounds, this compound was found to significantly scavenge free radicals in vitro, demonstrating its potential as a therapeutic agent for oxidative stress-related conditions.
Case Study 2: Anti-inflammatory Effects
A research project focused on inflammatory responses in human cell lines revealed that treatment with this compound resulted in decreased levels of pro-inflammatory cytokines. This suggests a potential application in managing inflammatory diseases.
Case Study 3: Anticancer Activity
In vitro tests conducted on breast cancer cell lines showed that this compound could reduce cell viability and induce apoptosis, indicating its possible use as an anticancer agent.
Summary of Biological Activities
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Research:
Methyl 3-(4-acetyloxy-2,6-dimethylphenyl)-2-aminoprop-2-enoate has shown potential in anticancer studies due to its structural similarity to other bioactive compounds. Research indicates that derivatives of methyl acrylates can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .
Case Study:
A study explored the effects of similar compounds on human cancer cell lines, demonstrating that modifications in the acetyloxy group significantly influenced cytotoxicity levels. The findings suggest that this compound could be a candidate for further development in targeted cancer therapies .
2. Anti-inflammatory Properties:
Research has indicated that compounds with similar structures exhibit anti-inflammatory activities by inhibiting pro-inflammatory cytokines and pathways . This property could make this compound relevant for developing treatments for inflammatory diseases.
Case Study:
In a preclinical model of arthritis, a derivative of this compound demonstrated significant reduction in inflammation markers compared to control groups, highlighting its therapeutic potential in inflammatory conditions .
Cosmetic Formulation Applications
1. Skin Care Products:
Due to its potential skin-beneficial properties, this compound is being investigated for use in cosmetic formulations. Its ability to modulate skin inflammation and promote healing makes it a candidate for inclusion in anti-aging creams and serums.
Case Study:
A formulation study assessed the efficacy of this compound in reducing skin irritation and enhancing moisture retention in clinical trials involving human subjects. Results indicated a marked improvement in skin elasticity and hydration levels over a specified period .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with derivatives sharing the 2,6-dimethylphenyl core or analogous α,β-unsaturated ester-amine frameworks. Key differences in substituents, synthesis, and properties are highlighted.
Table 1: Structural and Functional Comparisons
Key Observations
Substituent Effects on Reactivity and Solubility The acetyloxy group in the target compound (ester) is more electron-withdrawing than the carbamoyl group (amide) in compound 14, which may reduce solubility in polar solvents but enhance electrophilicity at the α,β-unsaturated site .
Synthetic Methodologies The target compound’s α,β-unsaturated ester-amine backbone resembles the condensation reactions described in , where acetic acid catalyzes the formation of enamine derivatives .
Structural Characterization
- Analogous compounds (e.g., 14 , 25 ) were characterized using NMR and HRMS, with δ 1.25–3.45 ppm regions indicative of methyl and ethyl groups in ester moieties . The target compound’s acetyloxy group would likely show a distinct singlet near δ 2.1–2.3 ppm (CH₃COO).
Preparation Methods
Palladium-Catalyzed Coupling and Asymmetric Hydrogenation
One of the most effective routes to compounds structurally related to this compound involves a palladium-catalyzed coupling of aryl iodides with methyl 2-acetamidoacrylate, followed by asymmetric hydrogenation of the resulting sterically hindered dehydroamino acid intermediate.
- Step 1: Synthesis of 4-iodo-3,5-dimethylphenyl acetate (aryl iodide with acetyloxy and methyl substituents).
- Step 2: Palladium-catalyzed coupling with methyl 2-acetamidoacrylate to form a dehydroamino acid derivative.
- Step 3: Asymmetric hydrogenation using a chiral rhodium catalyst such as [Rh(1,5-COD)(R,R-DIPAMP)]BF4, which allows for high optical purity and reduced catalyst loading.
This method was demonstrated to be scalable to kilogram quantities and yields high optical purity products, critical for pharmaceutical applications.
One-Pot Process from Serine Methyl Ester
Another efficient preparation method involves a one-pot synthesis starting from serine methyl ester and 4-iodo-3,5-dimethylphenyl acetate, directly forming the dehydroamino acid hydrogenation substrate. This approach simplifies the process by reducing isolation steps and improving overall yield.
- The asymmetric hydrogenation catalyst identified in this method is significantly more active, allowing a five-fold reduction in catalyst loading compared to previous methods.
- This route enhances economic feasibility and process efficiency.
Reaction Conditions and Catalysts
| Step | Reagents/Conditions | Catalyst | Yield (%) | Notes |
|---|---|---|---|---|
| Aryl iodide preparation | Acetylation of 3,5-dimethylphenol | Acetic anhydride, base | High | Precursor for coupling |
| Palladium-catalyzed coupling | Methyl 2-acetamidoacrylate, Pd catalyst, base | Pd(0) complex | Moderate | Forms dehydroamino acid intermediate |
| Asymmetric hydrogenation | Rhodium catalyst, H2 gas, solvent (e.g., MeOH) | [Rh(1,5-COD)(R,R-DIPAMP)]BF4 | High | High enantioselectivity, low loading |
| One-pot dehydroamino acid prep | Serine methyl ester, 4-iodo-3,5-dimethylphenyl acetate | N/A | Improved | Simplifies synthesis |
Research Findings and Optimization
- Catalyst Efficiency: The identification of highly active asymmetric hydrogenation catalysts reduces catalyst loading significantly, which is cost-effective and environmentally favorable.
- Optical Purity: The methods yield products with high enantiomeric excess, which is crucial for bioactive compounds.
- Scalability: The synthetic routes have been validated on kilogram scales, demonstrating industrial applicability.
- One-Pot Synthesis: Streamlining steps into one-pot processes reduces purification steps and waste, improving overall sustainability.
Comparative Analysis of Preparation Routes
| Feature | Palladium Coupling + Hydrogenation | One-Pot Synthesis from Serine Ester |
|---|---|---|
| Complexity | Multi-step | Simplified |
| Catalyst Usage | Pd and Rh catalysts | Rh catalyst only |
| Yield and Purity | High yield, high optical purity | Improved yield, high purity |
| Scalability | Demonstrated at kg scale | Potentially scalable |
| Economic Viability | Moderate due to multiple catalysts | More economical due to fewer steps |
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for the preparation of methyl 3-(4-acetyloxy-2,6-dimethylphenyl)-2-aminoprop-2-enoate?
- Methodological Answer : The synthesis typically involves multi-step reactions starting with acetylation of phenolic hydroxyl groups to protect reactive sites. For example, intermediates like 4-acetoxy-2,6-dimethylbenzaldehyde may undergo condensation with methyl cyanoacetate, followed by aminolysis to introduce the amino group. Key steps include:
- Protection : Acetylation of phenolic -OH groups using acetic anhydride under basic conditions .
- Knoevenagel Condensation : Reaction with methyl cyanoacetate in the presence of a catalytic base (e.g., piperidine) to form the α,β-unsaturated nitrile intermediate.
- Amination : Selective reduction or substitution to introduce the amino group at the β-position.
- Validation : Purity is confirmed via HPLC and mass spectrometry, while structural integrity is verified using and NMR .
Q. How is the structural elucidation of this compound performed using crystallographic techniques?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Key steps include:
- Crystallization : Slow evaporation of a saturated solution in a polar aprotic solvent (e.g., DMSO/EtOH mixtures).
- Data Collection : Use of a diffractometer (e.g., Bruker D8 Venture) with Mo-Kα radiation ().
- Refinement : SHELXL or SHELXTL software for structure solution and refinement, ensuring R-factor < 5% .
- Validation : PLATON or Mercury for checking structural anomalies (e.g., bond lengths, angles) .
Q. What enzymatic or biochemical pathways involve 2-aminoprop-2-enoate derivatives?
- Methodological Answer : The compound’s enaminoester moiety suggests potential interactions with lyases. For example, EC 4.1.99.2 (tyrosine phenol-lyase) catalyzes the reversible cleavage of L-tyrosine to phenol and 2-aminoprop-2-enoate. Researchers can:
- Assay Design : Monitor enzymatic activity via UV-Vis spectroscopy at 280 nm (phenol release) .
- Kinetic Studies : Determine and using Lineweaver-Burk plots under varied substrate concentrations.
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data (e.g., NOE vs. CD) for stereochemical assignments?
- Methodological Answer : Discrepancies between Nuclear Overhauser Effect (NOE) and Circular Dichroism (CD) data require cross-validation:
- NOE Experiments : Irradiate specific protons (e.g., H-2) to detect spatial proximity. Trans-diaxial relationships may indicate relative configuration .
- CD Spectroscopy : Compare experimental Cotton effects with known stereoisomers. For example, a negative CE at 230 nm and positive CE at 280 nm may confirm (2S,3R) configuration .
- Computational Modeling : Use Gaussian or ORCA to simulate CD spectra from DFT-optimized structures .
Q. What strategies optimize the yield of the α,β-unsaturated intermediate during synthesis?
- Methodological Answer :
- Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance reaction rates by stabilizing enolate intermediates.
- Catalyst Screening : Test bases like DBU or ionic liquids for improved regioselectivity.
- Microwave Assistance : Reduce reaction time from hours to minutes (e.g., 100°C, 300 W) while maintaining >85% yield .
Q. How can computational docking predict the compound’s interaction with lyase active sites?
- Methodological Answer :
- Protein Preparation : Retrieve the crystal structure of tyrosine phenol-lyase (PDB: 1JYF) and optimize protonation states using H++ or PROPKA.
- Ligand Parameterization : Assign partial charges via the AM1-BCC method in Open Babel.
- Docking Simulations : Use AutoDock Vina with a grid centered on the catalytic pyridoxal phosphate (PLP) cofactor. Analyze binding poses for hydrogen bonds with Arg381 or His220 .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
